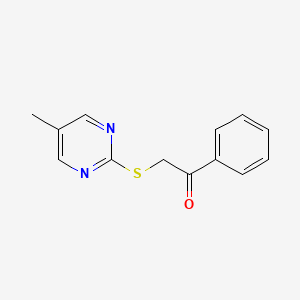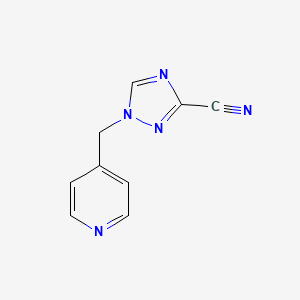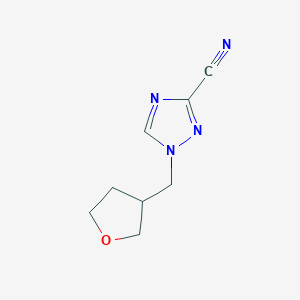![molecular formula C14H14FNO3 B7574766 3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid is a chemical compound that is also known as CPFA. It is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
CPFA exerts its pharmacological effects by inhibiting the BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones, which are involved in the activation of gene transcription. CPFA binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones, thereby inhibiting the transcription of target genes.
Biochemical and physiological effects:
CPFA has been shown to have various biochemical and physiological effects. Studies have shown that CPFA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPFA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. Furthermore, CPFA has been shown to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPFA is its potent inhibitory activity against BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of CPFA is its limited solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of CPFA. One potential direction is the development of more potent and selective BET inhibitors that can be used for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of CPFA with other anti-cancer or anti-inflammatory agents. Furthermore, the development of novel drug delivery systems for CPFA could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of CPFA involves the reaction of 3-amino-4-fluorobenzoic acid with cyclopent-2-en-1-ylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, followed by the formation of an amide bond, resulting in the formation of CPFA.
Applications De Recherche Scientifique
CPFA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPFA has potent anti-cancer activity by inhibiting the BET proteins, which play a crucial role in the regulation of gene expression in cancer cells. CPFA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CPFA has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
Propriétés
IUPAC Name |
3-[(2-cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c15-11-6-5-10(14(18)19)8-12(11)16-13(17)7-9-3-1-2-4-9/h1,3,5-6,8-9H,2,4,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKXTNGEUGGVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)





![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![Methyl 2-[1-(4-methyl-3-nitrophenyl)ethylamino]propanoate](/img/structure/B7574750.png)

![2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)